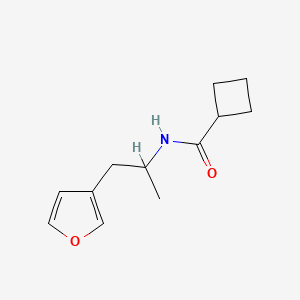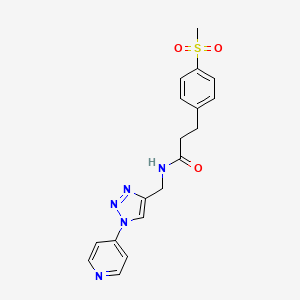![molecular formula C19H19N3O4S2 B2827266 methyl 3-(azepane-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1114636-69-9](/img/structure/B2827266.png)
methyl 3-(azepane-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C4N2 ring . These compounds are of interest in medicinal chemistry .
Synthesis Analysis
Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides .Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a quinazoline core, which is a benzene ring fused with a pyrimidine ring .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For example, in the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can vary depending on the specific derivative. The molar mass of quinazolinone is 146.149 g·mol−1 .Scientific Research Applications
Photochemical Synthesis
Research by Budruev et al. (2021) highlights the role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates. This study demonstrates how water content in the reaction mixture influences the yield of these compounds, providing insights into optimizing photochemical reactions for synthesizing similar quinazoline derivatives (Budruev et al., 2021).
Synthetic Utilities
M. Ibrahim's review on synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines and electrophilic reagents includes discussions on thiazolo[3,4-a]quinazolines. This work outlines various methods for synthesizing azolylthiazoles and their biological applications, shedding light on the versatility of these heterocycles in drug development and other chemical syntheses (Ibrahim, 2011).
Photo-induced Ring Expansions
Lamara and Smalley (1991) explore the preparation of 3H-azepin-2-ones and 6H-azepino[2,1-b]quinazolin-12-ones via photo-induced ring expansions of aryl azides. Their work contributes to understanding the mechanisms behind the formation of these compounds, which could be pivotal for designing novel synthetic routes for related quinazoline derivatives (Lamara & Smalley, 1991).
Synthesis and Pharmacology
Research on the synthesis and pharmacology of specific cocaine abuse treatment agents by Kim et al. (2007) includes the study of quinolizidines, which are analogues of methylphenidate. Although not directly related to the chemical compound , this study provides a context for the pharmacological potential of structurally related compounds (Kim et al., 2007).
Anticonvulsant and Monoamine-Oxidase Activity
Grigoryan et al. (2017) synthesized benzo[h]quinazolines with methyl substituents and investigated their anticonvulsant and anti-monoamine-oxidase activities. Their findings contribute to the understanding of the biological activities of quinazoline derivatives, suggesting potential therapeutic applications (Grigoryan et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-(azepane-1-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-18(25)11-6-7-12-13(10-11)22-15(20-16(12)23)14(28-19(22)27)17(24)21-8-4-2-3-5-9-21/h6-7,10H,2-5,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAAHGXHWAGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827186.png)
![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2827187.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2827190.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2827194.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)

![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2827202.png)

